methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate
Overview
Description
Methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings
Preparation Methods
The synthesis of methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate typically involves several steps:
Hydrolysis: Conversion of nitriles to amides or acids.
Acylation: Introduction of the benzoyl group.
Reduction and Dehydroxylation: Conversion of intermediate compounds to the final product
Industrial production methods often optimize these steps to increase yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and other groups can be substituted with different atoms or groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate involves its interaction with specific molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Methyl 2-({4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl}amino)benzoate can be compared with other fluorinated aromatic compounds:
4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol: Similar in structure but lacks the benzoyl and amino groups.
4-Fluoro-N-(3-(2,3,5,6-tetrafluorophenoxy)phenyl)benzamide: Contains similar fluorinated aromatic rings but different functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
methyl 2-[[4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4NO4/c1-30-22(29)14-4-2-3-5-17(14)27-21(28)13-8-6-12(7-9-13)11-31-20-18(25)15(23)10-16(24)19(20)26/h2-10H,11H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKDVUMQBIXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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